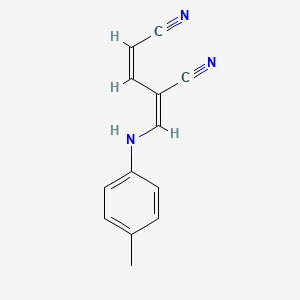![molecular formula C17H18F3N3O B2666490 3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine CAS No. 2034556-27-7](/img/structure/B2666490.png)
3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine is a useful research compound. Its molecular formula is C17H18F3N3O and its molecular weight is 337.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Isomorphism
The compound under discussion shows similarities to structures exhibiting the chlorine-methyl exchange rule, as demonstrated in studies focusing on isomorphous structures. For instance, isomorphous methyl- and chloro-substituted small heterocyclic analogues have shown extensive disorder, which may impact the detection of isomorphism in data-mining procedures. This highlights the compound's relevance in structural chemistry and database searches for isomorphic compounds (Rajni Swamy, V., Müller, P., Srinivasan, N., Perumal, S., & Krishnakumar, R.V., 2013).
Antimicrobial and Phytotoxic Properties
Derivatives of similar structures have been synthesized and evaluated for their antimicrobial and phytotoxic properties. For example, the synthesis and characterization of 1-aroyl-3,5-diaryldihydropyrazoline derivatives have shown significant activity in antimicrobial and phytotoxic assays, highlighting potential applications in agricultural and pharmaceutical fields (Mumtaz, A., Saeed, A., Maalik, A., Khan, W., Azhar, S., Fatima, N., Zaidi, A., & Atif, M., 2015).
Molecular Interaction Studies
Molecular interaction studies of structurally related compounds with receptors provide insights into drug design and pharmacological applications. For instance, the interaction of a potent antagonist with the CB1 cannabinoid receptor has been analyzed, offering a deeper understanding of receptor-ligand interactions and the development of therapeutics targeting cannabinoid receptors (Shim, J., Welsh, W., Cartier, E.A., Edwards, J., & Howlett, A., 2002).
Synthesis and Antimicrobial Activity
The synthesis of novel derivatives and their evaluation for antimicrobial activity is a crucial area of research, with several studies reporting the preparation of compounds showing good activity against various pathogens. This underscores the importance of such compounds in the development of new antimicrobial agents (Kumar, S., Meenakshi, Kumar, S., & Kumar, P., 2012).
Propiedades
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c1-22-10-8-15(21-22)12-5-4-9-23(11-12)16(24)13-6-2-3-7-14(13)17(18,19)20/h2-3,6-8,10,12H,4-5,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVIZJGKZNRHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dimethylphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2666409.png)

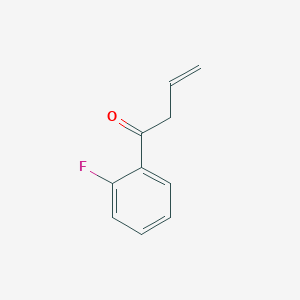
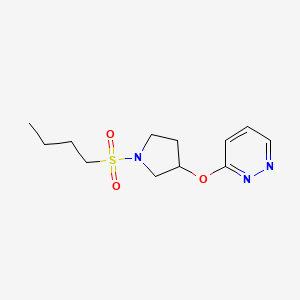
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide](/img/structure/B2666416.png)
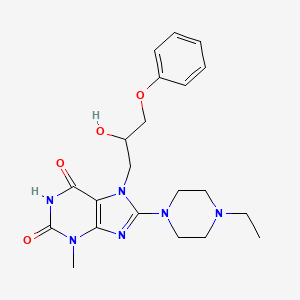
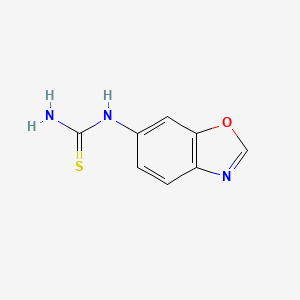

![2-Chloro-N-[4-(1-methylpyrrol-2-yl)butan-2-yl]propanamide](/img/structure/B2666420.png)
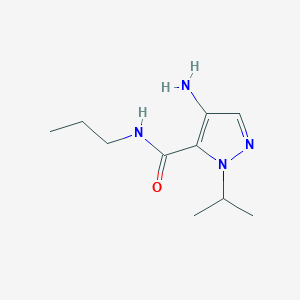

![N-(2,5-dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2666426.png)
